8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

Lipophilicity Drug-likeness Physicochemical property

8-Isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine (CAS 2034525-65-8) is a fully synthetic, small-molecule heterocycle belonging to the pyrido[2,3-d]pyrimidine family. The compound bears the characteristic 7-imine tautomer, a feature that distinguishes it from the more heavily investigated 7‑one congeners.

Molecular Formula C14H19N5
Molecular Weight 257.341
CAS No. 2034525-65-8
Cat. No. B2813354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
CAS2034525-65-8
Molecular FormulaC14H19N5
Molecular Weight257.341
Structural Identifiers
SMILESCC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCCC3
InChIInChI=1S/C14H19N5/c1-10(2)19-12(15)6-5-11-13(16-9-17-14(11)19)18-7-3-4-8-18/h5-6,9-10,15H,3-4,7-8H2,1-2H3
InChIKeyLFBNQRPVYPSVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine (CAS 2034525-65-8) – Scaffold Identity and Procurement Baseline


8-Isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine (CAS 2034525-65-8) is a fully synthetic, small-molecule heterocycle belonging to the pyrido[2,3-d]pyrimidine family. The compound bears the characteristic 7-imine tautomer, a feature that distinguishes it from the more heavily investigated 7‑one congeners [1]. Its molecular architecture combines an 8‑isopropyl substituent on the pyridine-like ring with a pyrrolidine ring at position 4 of the fused pyrimidine. The core scaffold has been validated as a tyrosine kinase inhibitory pharmacophore, with representative 7‑imine analogs demonstrating nanomolar activity against platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and Src family kinases [2]. The compound is currently available from specialized chemical suppliers for research use only, with reported purity typically ≥95 % (HPLC) and molecular formula C₁₄H₁₉N₅ (MW = 257.33 g mol⁻¹) .

Why 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine Cannot Be Replaced by a Generic Pyrido[2,3-d]pyrimidine


Within the pyrido[2,3-d]pyrimidine chemical space, minor structural variations at positions 4, 7, and 8 can shift kinase selectivity profiles by orders of magnitude, alter cellular permeability, and change metabolic liability [1]. The 7‑imine moiety, relative to the 7‑one, introduces distinct H‑bond donor/acceptor geometry and electronic distribution that can re‑shape kinase hinge‑binding interactions [2]. The 8‑isopropyl group influences the compound’s lipophilicity and steric encumbrance, which directly impacts passive membrane permeability and susceptibility to CYP‑mediated oxidation . The pyrrolidine substituent at C4 provides a different steric and electronic environment compared to morpholine or piperidine analogs, potentially tuning selectivity against off‑target kinases. Consequently, a procurement specification that ignores these nuanced structural features risks obtaining a material with divergent biological activity, rendering head‑to‑head biological comparisons invalid and wasting research resources.

Quantitative Differentiation of 8-Isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine Against Closest Analogs


Predicted Lipophilicity (ClogP) Differentiates 8‑Isopropyl from 8‑Ethyl and 8‑Methyl Analogs

The 8‑isopropyl substituent on the target compound raises calculated lipophilicity (ClogP) to a value that is both sufficiently high to enhance membrane passage and sufficiently low to avoid solubility and metabolic clearance penalties that plague bulkier 8‑substituents . In comparison, the 8‑ethyl analog is calculated to have a ClogP roughly 0.5 log unit lower, while the 8‑methyl variant is lower by approximately 1.0 log unit; conversely, the 8‑cyclopropyl derivative shows a similar ClogP but with altered steric topology due to the cyclopropyl ring [1]. The pyrrolidine‑containing compound also maintains a lower topological polar surface area (tPSA, ≈ 44 Ų) than morpholine (≈ 53 Ų) or piperidine (≈ 48 Ų) analogs, favoring blood‑brain barrier penetration if CNS exposure is desired [2].

Lipophilicity Drug-likeness Physicochemical property

The 7‑Imine Moiety Confers a Distinct Kinase Inhibitory Profile Compared to 7‑One Derivatives

In the Warner‑Lambert patent series, pyrido[2,3-d]pyrimidine 7‑imines were shown to inhibit PDGFR tyrosine kinase with IC₅₀ values in the low nanomolar range, whereas the corresponding 7‑one analogs were consistently less potent by 5‑ to 10‑fold when the remaining substituents were kept constant [1]. For example, a 6‑aryl‑8‑methyl‑2‑(methylthio)pyrido[2,3-d]pyrimidin‑7‑imine exhibited IC₅₀ (PDGFR) = 31 nM, while its 7‑one counterpart showed IC₅₀ ≈ 180 nM . Although direct data for the 8‑isopropyl‑4‑pyrrolidinyl derivative are not publicly available, the class‑level inference is that the 7‑imine is inherently a more potent kinase hinge‑binding motif than the 7‑one for this scaffold, a trend corroborated by molecular docking studies indicating an additional hydrogen bond with the hinge region [2].

Kinase selectivity Pharmacophore Tyrosine kinase

Pyrrolidine at C4 Offers a Distinct Steric Profile versus Morpholine and Piperidine Analogs, Potentially Tuning Kinase Selectivity

The C4 pyrrolidine ring of the target compound presents a smaller van der Waals volume (≈ 80 ų) compared to the piperidine analog (≈ 95 ų) and lacks the hydrogen‑bond acceptor capability of the morpholine analog (oxygen lone pair) [1]. In kinase inhibition, subtle steric differences at the solvent‑exposed region can shift selectivity between closely related kinases. For instance, in the pyrido[2,3-d]pyrimidin‑7‑one series, switching from piperidine to pyrrolidine at C4 altered the selectivity ratio of CDK4/CDK2 inhibition by approximately 3‑fold [2]. While direct selectivity data for the 7‑imine series are unavailable, the steric and electronic divergence of pyrrolidine is expected to produce a selectivity fingerprint distinct from the morpholine‑ and piperidine‑containing analogs that are more commonly stocked by vendors .

Kinase selectivity Steric effects Structure-activity relationship

8‑Isopropyl Group Provides a Favorable Metabolic Stability Window Over 8‑Ethyl and 8‑Methyl Analogs

In vitro microsomal stability studies on related pyrido[2,3-d]pyrimidine series indicate that 8‑isopropyl substitution reduces intrinsic clearance (CLint) relative to 8‑ethyl substitution, likely because the branched isopropyl group sterically shields the metabolically labile positions [1]. In a series of 8‑substituted pyrido[2,3-d]pyrimidin‑7‑ones, the 8‑isopropyl analog displayed a half‑life (t₁/₂) in human liver microsomes of >60 min, compared to 28 min for the 8‑ethyl analog and 15 min for the 8‑methyl analog [2]. Although direct data for the 7‑imine congener are not published, the 8‑isopropyl group is expected to confer a similar metabolic advantage due to the conserved metabolic soft spot on the pyridine ring [3]. This property is critical for researchers planning to use the compound in cell‑based assays lasting several hours or in preliminary in vivo pharmacokinetic studies.

Metabolic stability Microsomal clearance CYP oxidation

Synthetic Accessibility and Purity Profile Facilitate Reproducible Procurement

The target compound is synthesized via a convergent route in which the pyrido[2,3-d]pyrimidine core is assembled prior to introduction of the pyrrolidine moiety by nucleophilic aromatic substitution, followed by alkylation with isopropyl iodide . This modular route enables suppliers to achieve consistently high purity (≥95 % by HPLC) with minimal batch‑to‑batch variability . In contrast, the 8‑(2‑methoxyethyl) analog requires additional protection/deprotection steps that can introduce impurities, and the 8‑cyclopropyl analog requires a cyclopropanation step with lower yields . The higher synthetic efficiency of the 8‑isopropyl derivative is reflected in its broader commercial availability and lower unit cost, which is advantageous for high‑throughput screening campaigns.

Chemical synthesis Purity Procurement

Recommended Research and Industrial Application Scenarios for 8-Isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine


Kinase Profiling Panels Where 7‑Imine Scaffold Sensitivity Is Underexplored

The 7‑imine variant offers a departure from the ubiquitous 7‑one based kinase inhibitors. Researchers can use this compound as a probe to assess whether the 7‑imine motif unlocks activity against kinases that are resistant to 7‑one inhibitors, particularly receptor tyrosine kinases such as PDGFRα/β and FGFR1, where published analogs have shown low‑nanomolar IC₅₀ values [1]. Its balanced ClogP (≈ 2.8) and moderate tPSA (≈ 44 Ų) support cellular permeability, making it suitable for target engagement assays (e.g., NanoBRET or CETSA) in intact cells .

Structure–Activity Relationship (SAR) Expansion at Position 8

Because the 8‑isopropyl substituent provides an optimal balance of lipophilicity and metabolic stability relative to shorter (8‑methyl, 8‑ethyl) or bulkier (8‑cyclopentyl) groups, this compound serves as an ideal parent scaffold for systematic SAR studies [2]. Medicinal chemistry teams can use it as a starting point to explore additional modifications at positions 2, 4, or 6 while relying on the favorable properties conferred by the 8‑isopropyl group, thereby reducing the risk of encountering false negatives due to poor permeability or rapid metabolism [3].

Chemical Biology Studies of Kinase‑Dependent Signaling

The pyrrolidine substituent at C4 offers a distinct steric and electronic profile that can be exploited to design negative controls: replacement of pyrrolidine with morpholine or piperidine yields analogs with different kinase selectivity profiles, which can be used in parallel to dissect kinase‑specific signaling events [4]. The high purity (≥ 95 %) and reliable synthetic supply of this compound minimize the risk of off‑target effects caused by impurities, supporting robust chemical biology experiments .

Quote Request

Request a Quote for 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.